methyl N-[2-(4-methylphenyl)ethenyl]carbamate
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Overview
Description
Methyl N-[2-(4-methylphenyl)ethenyl]carbamate is an organic compound with the molecular formula C11H13NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamate group attached to a vinyl-substituted aromatic ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[2-(4-methylphenyl)ethenyl]carbamate typically involves the reaction of 4-methylbenzaldehyde with methyl carbamate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[2-(4-methylphenyl)ethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid for nitration at temperatures below 50°C.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Scientific Research Applications
Methyl N-[2-(4-methylphenyl)ethenyl]carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[2-(4-methylphenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The pathways involved include the disruption of cell wall synthesis in microbes and interference with metabolic processes.
Comparison with Similar Compounds
- Methyl N-[[(2-aminophenyl)amino]thioxomethyl]carbamate
- Methyl N-[2-(4-methoxyphenyl)ethenyl]carbamate
Comparison: Methyl N-[2-(4-methylphenyl)ethenyl]carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential applications. For instance, the presence of a methyl group on the aromatic ring can influence its electron density and reactivity in substitution reactions.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate |
InChI |
InChI=1S/C11H13NO2/c1-9-3-5-10(6-4-9)7-8-12-11(13)14-2/h3-8H,1-2H3,(H,12,13)/b8-7+ |
InChI Key |
KROBNZAFZBDINK-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/NC(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=CNC(=O)OC |
Origin of Product |
United States |
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